(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Overview
Description
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidine ring attached via a methanone group at the 4-position
Scientific Research Applications
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine, is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect the nitric oxide signaling pathway. Nitric oxide is a critical regulator of numerous biological processes, including inflammation, neurotransmission, and vascular tone. Therefore, modulation of this pathway can have significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by nitric oxide. The specific effects would depend on the context, including the type of cells and the physiological or pathological state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s bioavailability . Additionally, the compound may interact with various enzymes, such as CYP 3A4, 2C9, and 2D6, which are involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-chloropyridine with piperidine in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the 2-chloropyridine, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
(4-Chlorophenyl)(piperidin-1-yl)methanone: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone is unique due to the presence of both a pyridine and a piperidine ring, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCABBOLSRZFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596144 | |
Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90287-80-2 | |
Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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